4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid
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Overview
Description
4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a methoxyphenyl group and an oxobut-2-en-2-yl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid typically involves a multi-step process. One common method includes the condensation of 3-methoxybenzaldehyde with acetylacetone to form a chalcone intermediate. This intermediate is then reacted with 4-aminobenzoic acid under reflux conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in anticancer therapies due to its ability to inhibit cell proliferation.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and induced apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
- 4-(4-Methoxyphenoxy)benzoic acid
Uniqueness
4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and an oxobut-2-en-2-yl group.
Properties
IUPAC Name |
4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12(19-15-8-6-13(7-9-15)18(21)22)10-17(20)14-4-3-5-16(11-14)23-2/h3-11,19H,1-2H3,(H,21,22)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZHDZDXNKFVEB-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC(=CC=C1)OC)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC(=CC=C1)OC)/NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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